molecular formula C16H12N2O3S B245028 N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

货号 B245028
分子量: 312.3 g/mol
InChI 键: POPWAZGSPCSDDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been shown to inhibit the migration and adhesion of B-cells, which are important processes for the progression and metastasis of B-cell malignancies.

实验室实验的优点和局限性

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit cell proliferation in B-cell malignancies, and its potential therapeutic applications in the treatment of CLL and NHL. However, N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

未来方向

There are several future directions for the research and development of N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. These include:
1. Clinical trials: N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is currently being evaluated in clinical trials for the treatment of CLL and NHL. Future studies will determine the safety and efficacy of N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide in these patient populations.
2. Combination therapies: N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide may be used in combination with other targeted therapies or chemotherapy to improve the treatment outcomes in B-cell malignancies.
3. Resistance mechanisms: Resistance to BTK inhibitors, such as N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, is a major challenge in the treatment of B-cell malignancies. Future studies will investigate the underlying mechanisms of resistance and develop strategies to overcome it.
4. New indications: N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide may have potential therapeutic applications in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma.
In conclusion, N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is a promising small molecule inhibitor that targets BTK and has potential therapeutic applications in the treatment of B-cell malignancies. Future studies will determine the safety and efficacy of N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide in clinical trials and investigate its potential in combination therapies and new indications.

合成方法

The synthesis of N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, followed by the reaction of 2-furoyl chloride with 3-aminobenzoic acid to form N-(3-carboxyphenyl)-2-furamide. The final step involves the reaction of N-(3-carboxyphenyl)-2-furamide with 2-thiophenecarbonyl chloride to form N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide.

科学研究应用

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, such as CLL and NHL. In vitro studies have shown that N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has potent antitumor activity in mouse models of CLL and NHL.

属性

分子式

C16H12N2O3S

分子量

312.3 g/mol

IUPAC 名称

N-[3-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H12N2O3S/c19-15(13-6-2-8-21-13)17-11-4-1-5-12(10-11)18-16(20)14-7-3-9-22-14/h1-10H,(H,17,19)(H,18,20)

InChI 键

POPWAZGSPCSDDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3

规范 SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。